molecular formula C5H6N2O4 B1384435 Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate CAS No. 42526-30-7

Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1384435
Key on ui cas rn: 42526-30-7
M. Wt: 158.11 g/mol
InChI Key: WAXXIDGUJFFVEJ-UHFFFAOYSA-N
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Patent
US08993631B2

Procedure details

To a solution of crude ethyl 5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate (2.4 g, 15.14 mmol) in MeOH (2 mL) is added aqueous 1M NaOH (4 mL, 4 mmol) at room temperature. After stirring for 5 hours at room temperature the reaction was quenched with 1N HCl (5 mL, 5 mmol), the crude is concentrated under reduced pressure to remove MeOH. The crude is diluted with EtOAc, the organic layer is washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 5-oxo-4,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid (1.9 g).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[O:6][N:5]=[C:4]([C:7]([O:9]CC)=[O:8])[NH:3]1.[OH-].[Na+].Cl>CO>[O:1]=[C:2]1[O:6][N:5]=[C:4]([C:7]([OH:9])=[O:8])[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
O=C1NC(=NO1)C(=O)OCC
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 5 hours at room temperature the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the crude is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove MeOH
ADDITION
Type
ADDITION
Details
The crude is diluted with EtOAc
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O=C1NC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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